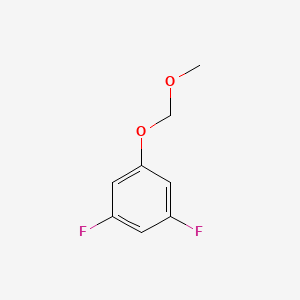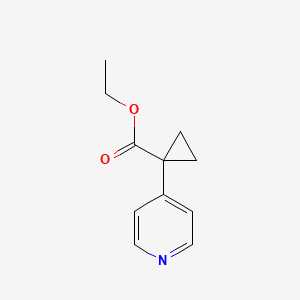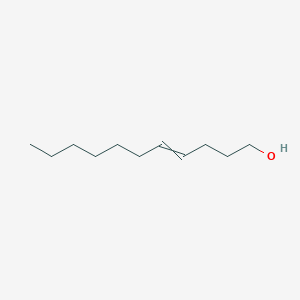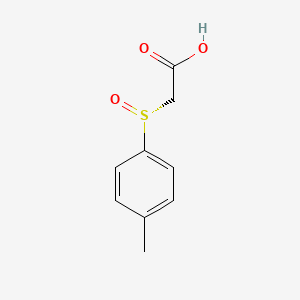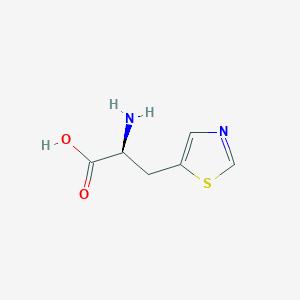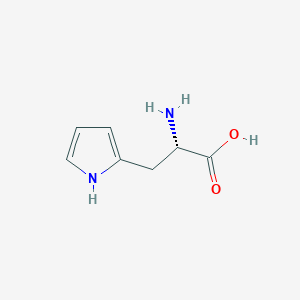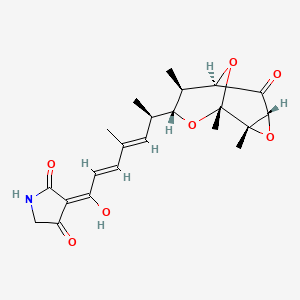
替兰霉素 A
描述
Tirandamycin A is part of a small group of natural products known as tirandamycins. These compounds contain a bicyclic ketal system and a tetramic acid moiety, which is characterized by a 2,4-pyrrolidinedione ring system . They have shown a wide range of biological activities in antiparasitic, antifungal, and anti-HIV evaluations, and have potential usefulness due to their potent antibacterial properties .
Synthesis Analysis
The synthesis of Tirandamycin A involves a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid system. The tirandamycin gene cluster codes for three proteins with two, two, and four PKS modules, and another protein containing an NRPS module . The cyclizations to form the tetramic acids’ 2,4-pyrrolidinedione ring and the bicyclic ketal system, as well as the oxidative transformations in the bicyclic skeleton, were suggested but further experimental evidence was needed .Molecular Structure Analysis
The structural diversity in the tirandamycin family originates from the different oxidation patterns observed in the bicyclic ketal system. These modifications are determinant features for the bioactivity associated with these molecules .Chemical Reactions Analysis
The biosynthesis of Tirandamycin A involves a multi-step oxidative cascade for post-assembly-line tailoring of tirandamycin antibiotics. This pathway involves a cytochrome P450 monooxygenase (TamI) and a flavin adenine dinucleotide-dependent oxidase (TamL), which act co-dependently through the repeated exchange of substrates .Physical And Chemical Properties Analysis
Tirandamycin A has a molecular formula of C22H27NO7 and a molecular weight of 417.45 .科学研究应用
Antibacterial Applications
Tirandamycin A is known to function as an antibacterial agent by inhibiting the transcription process in bacteria. It interferes with the bacterial enzyme RNA polymerase, which is crucial for synthesizing RNA from DNA .
Cancer Research Applications
This compound has shown potential in cancer research, particularly in the treatment of leukemia, breast carcinoma, and other solid tumors. Anthracyclines, a class of compounds to which Tirandamycin A is related, have been used for many years in chemotherapy .
作用机制
属性
IUPAC Name |
(3E)-3-[(2E,4E,6R)-1-hydroxy-4-methyl-6-[(1R,2S,4R,6R,7R,8R)-1,2,7-trimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]hepta-2,4-dienylidene]pyrrolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO7/c1-10(6-7-13(24)15-14(25)9-23-20(15)27)8-11(2)17-12(3)18-16(26)19-21(4,30-19)22(5,28-17)29-18/h6-8,11-12,17-19,24H,9H2,1-5H3,(H,23,27)/b7-6+,10-8+,15-13+/t11-,12-,17-,18-,19+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGUBECARCAPRI-UYXUTHQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(=O)C3C(O3)(C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)CNC4=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2C(=O)[C@H]3[C@](O3)([C@@](O2)(O[C@@H]1[C@H](C)/C=C(\C)/C=C/C(=C\4/C(=O)CNC4=O)/O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028156 | |
| Record name | Tirandamycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tirandamycin | |
CAS RN |
34429-70-4 | |
| Record name | Tirandamycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034429704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tirandamycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Tirandamycin A?
A1: Tirandamycin A specifically inhibits bacterial RNA polymerase (RNAP), the enzyme responsible for transcription. [, , , ] This inhibition occurs by interfering with both chain initiation and chain elongation during RNA synthesis. [, ]
Q2: How does Tirandamycin A's mechanism of action differ from that of Streptolydigin, a structurally similar antibiotic?
A2: While both Tirandamycin A and Streptolydigin target bacterial RNAP, Tirandamycin A is approximately 40 times less potent. [, ] This difference in potency is likely due to the absence of substituents at the 1 and 5 positions of the tetramic acid core in Tirandamycin A, compared to the substituted acetamide and sugar moieties present in Streptolydigin. [, , ]
Q3: Does Tirandamycin A affect mammalian RNA polymerases?
A3: Research indicates that Tirandamycin A specifically targets bacterial RNAP and does not inhibit RNA polymerases from rat liver nuclei. [, ]
Q4: Beyond bacterial RNAP, does Tirandamycin A interact with other biological targets?
A4: Tirandamycin A has also been shown to inhibit oxidative phosphorylation in rat liver mitochondria. [] It interferes with the respiratory chain at a point between cytochrome b and cytochrome c reduction. []
Q5: Tirandamycin A demonstrates activity against which types of bacteria?
A5: Tirandamycin A exhibits potent antibacterial activity, particularly against Gram-positive and Gram-negative anaerobes, as well as staphylococci, streptococci, enterococci, and legionellae. [, ]
Q6: Are there any reported resistance mechanisms to Tirandamycin A?
A6: While specific resistance mechanisms have not been extensively studied, one study identified a synthetic analogue of Tirandamycin A that was not cross-resistant with known DNA gyrase subunit A or B inhibitors or with Tirandamycin itself. [] This finding suggests that further research is needed to fully understand the potential for resistance development.
Q7: What is the molecular formula and weight of Tirandamycin A?
A7: The molecular formula of Tirandamycin A is C26H33NO7, and its molecular weight is 471.55 g/mol. [, ]
Q8: What spectroscopic techniques have been used to characterize the structure of Tirandamycin A?
A8: Various spectroscopic techniques have been employed to elucidate the structure of Tirandamycin A, including UV-Vis spectroscopy, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, specifically 1H NMR and 13C NMR. [, , ]
Q9: What is the significance of the bicyclic ketal moiety in the structure of Tirandamycin A?
A9: The bicyclic ketal moiety, shared by several acyl-tetramic acid antibiotics, is crucial for the biological activity of Tirandamycin A. [] It plays a key role in target binding and influences its pharmacological properties.
Q10: How is Tirandamycin A biosynthesized?
A10: Tirandamycin A biosynthesis involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. [] This complex pathway involves multiple enzymatic steps, including the assembly of a linear precursor followed by cyclization and modifications.
Q11: Have any genes been identified in the Tirandamycin A biosynthetic pathway?
A11: Yes, several genes within the tam cluster have been identified and linked to specific steps in Tirandamycin biosynthesis. [] For example, tamI encodes a cytochrome P450 enzyme responsible for late-stage oxidative modifications. [, ]
Q12: Have there been successful attempts to synthesize Tirandamycin A chemically?
A12: Yes, several total syntheses of Tirandamycin A have been reported, highlighting the progress in synthetic organic chemistry. [, , , , , , ]
Q13: What are the key challenges in the chemical synthesis of Tirandamycin A?
A13: The complex structure of Tirandamycin A, with its multiple stereocenters and functional groups, presents significant challenges for chemical synthesis. [, , ] Overcoming these challenges requires sophisticated synthetic strategies and protecting group manipulations.
Q14: Have any analogues of Tirandamycin A been synthesized or isolated?
A14: Yes, several natural analogues, such as Tirandamycin B, C, and D, have been isolated, and numerous synthetic analogues have been created. [, , , , ] These analogues are valuable tools for exploring SAR and identifying compounds with improved pharmacological properties.
Q15: What structural modifications have been explored in Tirandamycin A analogues?
A15: Researchers have investigated modifications to various parts of the Tirandamycin A molecule, including the tetramic acid core, the acyl side chain, and the bicyclic ketal system. [, , ] These modifications aim to improve potency, selectivity, or pharmacokinetic properties.
Q16: How do structural modifications affect the activity and potency of Tirandamycin A analogues?
A16: Modifications to the acyl side chain can significantly impact the antibacterial activity of Tirandamycin A analogues. [] For instance, the presence of a conjugated diene system appears crucial for activity against certain bacterial strains. []
Q17: What is known about the pharmacokinetic properties of Tirandamycin A?
A17: Detailed information regarding the pharmacokinetic properties of Tirandamycin A, such as absorption, distribution, metabolism, and excretion (ADME), is currently limited.
Q18: Has Tirandamycin A been evaluated in clinical trials?
A18: Tirandamycin A has not yet progressed to clinical trials. Further research is needed to assess its safety and efficacy in humans.
Q19: What are the limitations of Tirandamycin A as a potential drug candidate?
A20: The limited information on its pharmacokinetic properties, potential toxicity, and the possibility of resistance development are some of the limitations that need to be addressed through further research. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



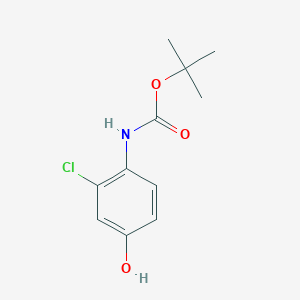
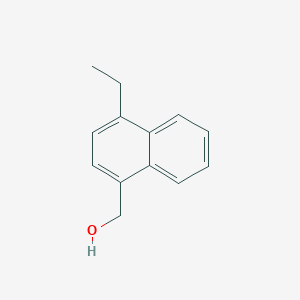

![2-(1-(6-[(2-(P-Toluolsulfonyloxy)ethyl)(methyl)amino]-2-naphthyl)ethylidene)malonitrile](/img/structure/B1505641.png)
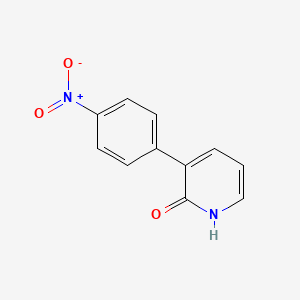

![4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile](/img/structure/B1505657.png)
![9-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole](/img/structure/B1505658.png)
